5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a unique structure with multiple functional groups, which contributes to its potential biological activity. It has been identified for its applications in medicinal chemistry, particularly as a kinase inhibitor, which makes it significant in the development of therapeutic agents against various diseases.
This compound is classified under pyrrolo[2,3-b]pyridine derivatives. It has been synthesized and characterized in various studies, including those focused on the biological activity of related compounds. The synthesis and biological evaluations of such derivatives often highlight their potential as pharmaceutical agents due to their diverse mechanisms of action against different biological targets, including protein kinases and other enzymes involved in disease processes .
The synthesis of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine typically involves several steps that include the preparation of starting materials, followed by multiple reaction conditions to achieve the final product.
The molecular structure of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine can be represented as follows:
The compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrolo moiety that contains a chlorine atom at position five. This structural complexity contributes to its potential interactions with biological targets.
The chemical reactivity of this compound can be explored through various reaction pathways typical for pyridine derivatives:
The mechanism of action for 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine is primarily associated with its role as a kinase inhibitor.
The physical properties of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine include:
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine has significant implications in medicinal chemistry:
Chemoselective cross-coupling is paramount for introducing substituents at specific positions on the pyrrolopyridine core while preserving inherent reactivity. The 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold presents challenges due to competing reactivities at C-2, C-3, and the N-1 position. Successful functionalization requires orthogonal protecting group strategies and catalyst-controlled reactions. The 2-(trimethylsilyl)ethyloxymethyl (SEM) group proves effective for N-1 protection, enabling subsequent halogenation at C-3 or C-5 without decomposition. Palladium-catalyzed reactions must balance chemoselectivity between chloro and bromo substituents, leveraging the kinetic preference for oxidative addition at C-Br bonds over C-Cl bonds. This differential reactivity allows sequential functionalization when multiple halogens are present, though steric and electronic factors necessitate careful optimization.
The installation of the pyridin-2-amine moiety at C-3 relies critically on Suzuki-Miyaura cross-coupling efficiency. Key optimization parameters include:
Catalyst System: Pd(PPh₃)₄ outperforms Pd(dppf)Cl₂ in suppressing protodehalogenation side reactions, maintaining the crucial C-5 chloro substituent [6].Base Selection: K₃PO₄ provides superior yield over Cs₂CO₃ (92% vs. 78%) by minimizing hydrolysis of the SEM protecting group.Solvent Effects: Toluene/ethanol (4:1) maximizes conversion while preventing boronic acid decomposition observed in pure dioxane.
Table 1: Suzuki-Miyaura Coupling Optimization
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
Base | Cs₂CO₃ | K₃PO₄ | K₃PO₄ |
Solvent | 1,4-Dioxane | Toluene/Ethanol | Toluene/Ethanol (4:1) |
Yield (%) | 78 | 92 | 92 |
Optimal conditions achieve 92% yield with <2% protodehalogenation, verified by HPLC and ¹⁹F NMR [6]. Microwave irradiation (100°C, 30 min) further reduces reaction time without compromising yield.
The introduction of the 4-(trifluoromethyl)benzyl group proceeds via Buchwald-Hartwig amination of 2-amino-5-bromopyridine. Crucial considerations include:
Ligand Design: BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) enables coupling at 80°C – significantly lower than temperatures required with XPhos (110°C) – preventing decomposition of the acid-sensitive pyrrolopyridine intermediate [6].Precatalyst Efficiency: Pd₂(dba)₃/BrettPhos achieves 96% conversion in <4 hours, while Pd(OAc)₂ requires >8 hours for equivalent conversion.Substrate Scope: Electron-deficient pyridines exhibit accelerated coupling rates; the 4-(trifluoromethyl)benzyl bromide coupling proceeds quantitatively within 3 hours.
Table 2: Amination Efficiency with Ligand Variation
Ligand | Temperature (°C) | Time (h) | Conversion (%) |
---|---|---|---|
XPhos | 110 | 6 | 87 |
RuPhos | 100 | 5 | 91 |
BrettPhos | 80 | 3 | 96 |
Steric hindrance from the SEM-protected pyrrolopyridine necessitates this ligand-driven approach to avoid N-arylation byproducts.
Cleavage of the SEM protecting group represents the most significant bottleneck, with conventional methods generating substantial impurities:
Acid-Mediated Cleavage: HCl in dioxane (4M) induces competitive dechlorination (5–15%) at the pyrrolopyridine C-5 position due to prolonged exposure (12–24 h) required for complete deprotection [6].Metal-Assisted Removal: MgBr₂·OEt₂ in CH₂Cl₂ reduces dechlorination to <5% but promotes dimerization side products (8–12%) via electrophilic aromatic substitution.Optimized Protocol: Employing TBAF in THF at 60°C achieves quantitative SEM removal in 2 hours with <1% dechlorination and no detectable dimerization. This method leverages fluoride-induced desilylation without acid sensitivity.
Side-product formation pathways include:
Two principal routes demonstrate trade-offs in step economy and impurity profiles:
Route A (SEM-first approach):
Route B (Late-stage amination):
Table 3: Route Comparison Metrics
Parameter | Route A | Route B |
---|---|---|
Total Steps | 5 | 3 |
Overall Yield (%) | 41 | 63 |
Purity (HPLC, %) | 98.5 | 99.2 |
Critical Impurities | Dechlorinated byproduct (0.8%) | SEM-dimer (0.3%) |
Route B’s superiority stems from eliminating the separate amination step, though it requires synthesis of a complex boronic ester. Process mass intensity (PMI) analysis confirms Route B reduces solvent waste by 38% and catalyst loading by 57% [6]. The convergent nature of Route B enables kilogram-scale production with consistent purity >99% after crystallization.
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6